molecular formula C12H11FN2O B3851153 5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine

5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine

Cat. No. B3851153
M. Wt: 218.23 g/mol
InChI Key: JBRFWOHPZRFWEY-UHFFFAOYSA-N
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Description

“5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H11FN2O . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridin-2-amine group attached to a 2-fluoro-5-methoxyphenyl group . This structure is likely to influence its physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridin-2-amine compounds are known to undergo various types of reactions. For example, they can react with Grignard reagents to form 2-substituted pyridines .


Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 355.8±37.0 °C and a predicted density of 1.223±0.06 g/cm3 . Its pKa is predicted to be 5.66±0.13 .

Mechanism of Action

The exact mechanism of action of FMeO-5-AP is not fully understood, but it is believed to act as a partial agonist at certain neurotransmitter receptors, including the 5-HT2A receptor and the α7 nicotinic acetylcholine receptor. This activity may contribute to the compound's effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
FMeO-5-AP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, changes in neuronal excitability, and alterations in behavior. These effects have been studied in various animal models and have shown promise for the development of new treatments for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FMeO-5-AP in lab experiments is its specificity for certain neurotransmitter receptors. This allows researchers to study the effects of these receptors in a more targeted way. However, one limitation of FMeO-5-AP is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several potential future directions for research on FMeO-5-AP. One area of interest is the development of new treatments for neurological disorders based on the compound's activity at certain neurotransmitter receptors. Another area of research is the development of new tools for studying the role of these receptors in various physiological processes. Additionally, there is potential for further investigation into the mechanism of action of FMeO-5-AP and its effects on neuronal activity and behavior.
In conclusion, FMeO-5-AP is a promising compound for scientific research, particularly in the field of neuroscience. Its specificity for certain neurotransmitter receptors and potential for the development of new treatments make it an exciting area of study for researchers around the world. Further research is needed to fully understand the compound's effects and potential applications, but the future looks bright for FMeO-5-AP.

Scientific Research Applications

FMeO-5-AP has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where FMeO-5-AP has been shown to modulate the activity of certain neurotransmitter receptors. This has led to investigations into the potential use of FMeO-5-AP as a tool for studying the role of these receptors in various neurological disorders.

properties

IUPAC Name

5-(2-fluoro-5-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-9-3-4-11(13)10(6-9)8-2-5-12(14)15-7-8/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRFWOHPZRFWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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